![molecular formula C19H24N2O B1226712 Ibogamin-12-ol](/img/structure/B1226712.png)
Ibogamin-12-ol
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Overview
Description
Noribogaine is an organic heteropentacyclic compound that is ibogamine in which the indole hydrogen para to the indole nitrogen has been replaced by a hydroxy group. It is the primary (and long-lived) metabolite of ibogaine, the psychoactive indole alkaloid found in the African rainforest shrub Tabernanthe iboga. It has a role as a psychotropic drug, a serotonin uptake inhibitor, a NMDA receptor antagonist and a kappa-opioid receptor agonist. It is a monoterpenoid indole alkaloid, an organic heteropentacyclic compound, a tertiary amino compound and a secondary amino compound. It derives from an ibogaine. It is a conjugate base of a noribogaine(1+).
Scientific Research Applications
Alkaloids in Addiction Treatment
Ibogamine-12-ol, as a naturally occurring alkaloid found in Tabernanthe iboga, has been a subject of interest in addiction treatment research. Studies indicate that certain alkaloids from Tabernanthe iboga, including ibogamine, have been observed to provide insights into the structure-activity relationship at various receptors involved in addiction. While ibogaine, a related alkaloid, is more frequently cited for interrupting cravings for substances like alcohol, cocaine, and opiates, ibogamine's role and potential in addiction treatment are acknowledged as part of the broader spectrum of alkaloids with anti-addictive properties (Levi & Borne, 2002).
Pharmacological and Neurochemical Action
Anti-addictive Properties and Future Directions
Ibogamine-12-ol's anti-addictive properties are part of a larger conversation about the potential of iboga alkaloids in treating substance use disorders. While the exact mechanisms and efficacy of ibogamine-12-ol specifically need further research, the broader family of iboga alkaloids, of which ibogamine-12-ol is a part, demonstrates potential efficacy in treating substance use disorders. Future studies are encouraged to explore the clinical efficacy of these alkaloids, including ibogamine-12-ol, in substance use patients, emphasizing the need for close monitoring due to possible toxic effects (Belgers et al., 2016).
properties
Molecular Formula |
C19H24N2O |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol |
InChI |
InChI=1S/C19H24N2O/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3/t11-,12+,16+,19+/m1/s1 |
InChI Key |
RAUCDOKTMDOIPF-RYRUWHOVSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O |
SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O |
Canonical SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O |
synonyms |
12-hydroxy-ibogamine 12-hydroxyibogamine 12-OH-ibogamine noribogaine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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